1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene
Description
1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene (CAS: 1233958-45-6) is a substituted benzene derivative with a unique combination of functional groups: a fluorine atom at position 1, a nitro group (-NO₂) at position 2, and a pentan-3-yloxy group (-O-C(CH₂CH₃)₂) at position 2. This compound is classified under aromatic ethers and nitroaromatics, with a molecular formula of C₁₁H₁₃FNO₃ and a molecular weight of 241.23 g/mol . Its structure features strong electron-withdrawing groups (fluoro, nitro) and a branched alkoxy substituent, which influence its electronic properties, solubility, and reactivity.
The nitro group directs electrophilic substitution to meta positions, while the fluorine atom acts as an ortho/para director, creating regioselectivity challenges in synthesis . Applications of this compound are inferred from related analogs, including use as intermediates in pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
1-fluoro-2-nitro-3-pentan-3-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-3-8(4-2)16-10-7-5-6-9(12)11(10)13(14)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJAXYIUDKNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266925 | |
| Record name | 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-45-6 | |
| Record name | 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene typically involves multiple steps, starting with the nitration of a fluoro-substituted benzene derivative. The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. The pentan-3-yloxy group is then attached via an etherification reaction, where the appropriate alcohol (pentan-3-ol) reacts with the nitro-fluorobenzene under acidic or basic conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro and alkoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
Electronic and Reactivity Differences
Electron-Withdrawing Effects :
- The trifluoromethoxy group (OCF₃) in the trifluoromethoxy analog exerts a stronger electron-withdrawing effect via inductive withdrawal compared to the alkoxy groups in the pentan-3-yloxy and isopropoxy derivatives . This reduces electron density in the aromatic ring, making electrophilic substitution less favorable.
- The nitro group in all compounds dominates the electronic landscape, deactivating the ring and directing incoming substituents to meta positions .
- Its branched structure also enhances solubility in nonpolar solvents compared to linear alkoxy chains . The isopropoxy analog (CAS: 1233951-63-7) is a liquid at room temperature, whereas the trifluoromethoxy derivative is likely a solid due to stronger intermolecular forces .
Biological Activity
Overview
1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene is an organic compound characterized by its molecular formula and a molecular weight of 227.23 g/mol. This compound has garnered attention in various scientific fields due to its structural features, which allow for significant biological activity, particularly in enzyme inhibition and receptor binding studies.
The compound features a fluoro group, a nitro group, and an alkoxy group, which contribute to its reactivity and interaction with biological targets. The synthesis typically involves nitration followed by etherification, allowing for the introduction of the pentan-3-yloxy group.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the fluoro and alkoxy groups enhance the compound's binding affinity to enzymes and receptors. This interaction can modulate biological pathways, influencing cellular responses.
Receptor Binding
The compound has been employed in studies assessing its binding affinity to various receptors. Its structural characteristics allow it to act as a ligand, potentially influencing receptor-mediated pathways. However, specific binding studies and their outcomes need further exploration to establish definitive biological implications.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Fluoro-2-nitrobenzene | Lacks alkoxy group | Limited versatility in applications |
| 2-Fluoro-3-nitroanisole | Contains methoxy instead of pentan-3-yloxy | Different reactivity and biological effects |
| 1-Fluoro-4-nitrobenzene | Nitro group in a different position | Variations in chemical behavior |
This comparison highlights how the unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to its analogs.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, some related research provides insights into its potential applications:
- Antimicrobial Activity : Related compounds have shown promise against Mycobacterium tuberculosis, indicating that modifications to the nitro group can enhance the antimicrobial properties. The structural framework of this compound may also be conducive to similar evaluations .
- Safety Profile : Preliminary assessments suggest that compounds with similar structures exhibit favorable safety profiles in vitro, which is crucial for their development as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
